molecular formula C10H8N2O2S B13347521 6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid

6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13347521
M. Wt: 220.25 g/mol
InChI Key: TYSOLBVIAJOBAP-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring and a carboxylic acid group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the corresponding ester is hydrolyzed under basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group at the 6-position.

    6-Methyl-2-(furan-2-yl)pyrimidine-4-carboxylic acid: Contains a furan ring instead of a thiophene ring.

    6-Methyl-2-(thiophen-2-yl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the pyrimidine and thiophene rings, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

6-methyl-2-thiophen-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c1-6-5-7(10(13)14)12-9(11-6)8-3-2-4-15-8/h2-5H,1H3,(H,13,14)

InChI Key

TYSOLBVIAJOBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CS2)C(=O)O

Origin of Product

United States

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